![molecular formula C27H28N4O5 B297564 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297564.png)
2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide, also known as MIA-602, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research and drug development. In
Wirkmechanismus
The mechanism of action of 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide can induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can help to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments is its specificity for cancer cells. 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has been shown to selectively target cancer cells, while leaving normal cells unaffected. This makes it a promising candidate for cancer treatment. However, there are also some limitations to using 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments. For example, the synthesis method for 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is complex and time-consuming, which can make it difficult to produce large quantities of the compound for research purposes.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. One area of research is the development of new cancer therapies that incorporate 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. Another area of research is the exploration of the mechanism of action of 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide, which could lead to the development of new drugs that target the same pathways. Additionally, research could be done to optimize the synthesis method for 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide, which could make it more accessible for research purposes.
Conclusion
In conclusion, 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a promising compound that has shown great potential in various scientific research applications. Its specificity for cancer cells and ability to induce cell cycle arrest and apoptosis make it a promising candidate for cancer treatment. While there are some limitations to using 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments, the potential future directions for research on this compound are numerous. With continued research, 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide could play an important role in the development of new cancer therapies and the exploration of new pathways for drug development.
Synthesemethoden
2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide can be synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-hydrazinobenzothiazole with 2-(2-bromoacetyl)benzoic acid to form 2-(2-{2-[2-(benzo[d]thiazol-2-yl)hydrazinyl]phenyl}acetyl)benzoic acid. This compound is then reacted with mesityl chloride to form 2-(2-{2-[2-(mesitylamino)phenyl]acetyl}benzoic acid). The final step involves the reaction of this compound with 2-methoxyphenyl isocyanate to form 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has shown great potential in various scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has also been shown to inhibit the growth and progression of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
Produktname |
2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide |
---|---|
Molekularformel |
C27H28N4O5 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-N//'-[(E)-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C27H28N4O5/c1-17-13-18(2)25(19(3)14-17)30-24(32)16-36-22-11-7-5-9-20(22)15-28-31-27(34)26(33)29-21-10-6-8-12-23(21)35-4/h5-15H,16H2,1-4H3,(H,29,33)(H,30,32)(H,31,34)/b28-15+ |
InChI-Schlüssel |
AJRIKYGJYUYPTH-RWPZCVJISA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=CC=C2/C=N/NC(=O)C(=O)NC3=CC=CC=C3OC)C |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NC3=CC=CC=C3OC)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NC3=CC=CC=C3OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.